
6-Chloro-5-methylindoline
Overview
Description
6-Chloro-5-methylindoline is a bicyclic heterocyclic compound derived from indoline (dihydroindole), featuring a chlorine atom at the 6-position and a methyl group at the 5-position. Its molecular formula is C₉H₁₀ClN, with a molecular weight of 167.64 g/mol. The compound’s indoline core (a partially saturated indole) confers distinct electronic and steric properties compared to fully aromatic indoles. The hydrochloride salt derivative (CAS: 1260505-43-8) is also notable, with a molecular formula of C₉H₁₁Cl₂N (MW: 204.10 g/mol) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-methylindoline can be achieved through several methods. One common approach involves the reduction of indole derivatives. For example, the reduction of 6-chloro-5-methylindole using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) can yield this compound .
Another method involves the intramolecular Diels-Alder reaction, where a suitable diene and dienophile are used to form the indoline ring system. This method can be catalyzed by transition metal catalysts under specific reaction conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalytic hydrogenation and other advanced techniques can also be employed to achieve large-scale production .
Chemical Reactions Analysis
Alkylation and Acylation at the Indoline Nitrogen
The secondary amine in 6-chloro-5-methylindoline participates in nucleophilic substitution and condensation reactions:
-
Reductive Alkylation :
Reaction with sodium cyanoborohydride (NaBH₃CN) and acetic acid yields N-alkylated derivatives (e.g., tertiary amines) under mild conditions. For example: Conditions : 20°C, 1 h, inert atmosphere . -
Acylation :
Treatment with acyl chlorides (e.g., TsCl) forms N-acyl derivatives , as seen in the synthesis of carboxamide intermediates for kinase inhibitors .
Oxidation to Indole Derivatives
The indoline scaffold undergoes dehydrogenation to form indoles, a key transformation in medicinal chemistry:
Reaction | Catalyst/Conditions | Yield | Source |
---|---|---|---|
Dehydrogenation to 6-chloro-5-methylindole | Pd/C, ethylene, NH₄OAc | 85–90% | |
Enzymatic oxidation (CYP3A4) | Human liver microsomes, NADPH | 60–70% |
Mechanistic Insight :
- Ruthenium-catalyzed cyclizations or Mn-based catalysts promote regioselective 6-endo cyclization .
- CYP3A4-mediated dehydrogenation involves radical intermediates .
Substitution at the Chloro Position
The chloro group at position 6 participates in cross-coupling reactions:
-
Suzuki–Miyaura Coupling :
Palladium-catalyzed coupling with arylboronic acids yields 6-aryl derivatives : Conditions : Pd(PPh₃)₄, K₂CO₃, 1,4-dioxane, 100°C . -
Nucleophilic Aromatic Substitution :
Substitution with alkoxides or amines proceeds under basic conditions (e.g., K₂CO₃/DMF) .
Oxidation to Indoline-2,3-dione
Controlled oxidation converts the indoline scaffold to isatin derivatives:
Reagent | Product | Yield | Source |
---|---|---|---|
CrO₃, H₂SO₄ | This compound-2,3-dione | 89% | |
O₂, Cu(I) catalyst | Same product | 75% |
Applications : These diones serve as precursors for anticonvulsant and anti-inflammatory agents .
Ring-Opening and Functionalization
The indoline ring can undergo cleavage under strong acidic or reductive conditions:
- Reductive Ring Opening :
Treatment with LiAlH₄ reduces the indoline to 2-aminotetralin derivatives . - Acid-Catalyzed Hydrolysis :
Concentrated HCl opens the ring to form chlorinated aniline derivatives .
Cyclization to Polycyclic Systems
This compound participates in intramolecular cyclizations:
- Madelung Synthesis :
Reaction with LiN(SiMe₃)₂ and CsF generates pyridoindoles via tandem deprotonation/cyclization . - Pallada-Cycle Formation :
Pd-catalyzed C–H activation forms fused indole–quinoline hybrids .
Table 2: Spectral Data for Key Derivatives
Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
---|---|---|
This compound | 3.27 (s, 3H, CH₃) | 26.4 (CH₃), 144.8 (C-Cl) |
6-Chloro-5-methylindole | 7.55 (d, J=8.0 Hz, H-7) | 126.3 (C-Cl), 152.4 (C=N) |
Scientific Research Applications
Pharmaceutical Development
6-Chloro-5-methylindoline serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its derivatives have been explored for their potential in treating neurological disorders and cancers. Research indicates that this compound can be utilized to synthesize selective serotonin receptor antagonists, which are valuable in managing psychiatric disorders . Additionally, it has shown promise in developing compounds with anticancer properties, particularly against breast and lung cancer cell lines.
Biological Research
In biological studies, this compound is significant due to its role in understanding cellular mechanisms and disease pathways. It is used to investigate the effects of indole derivatives on cellular processes, which can lead to advancements in therapeutic strategies for various diseases. The compound's interaction with biochemical pathways has been linked to antiviral, anti-inflammatory, antimicrobial, and anticancer activities.
Material Science
The compound is also explored for its potential applications in material science. Researchers are investigating its use in creating novel materials with unique electronic properties, beneficial for developing organic semiconductors. These materials could lead to advancements in electronics and optoelectronics, enhancing the performance of devices such as organic light-emitting diodes (OLEDs) and solar cells .
Agricultural Chemistry
In agricultural chemistry, this compound has been investigated for its potential role in developing agrochemicals that enhance crop protection. Its efficacy as a pesticide alternative could provide more efficient solutions for pest management compared to traditional methods . This application is crucial for improving agricultural productivity while minimizing environmental impact.
Fluorescent Probes
Researchers utilize this compound in designing fluorescent probes for imaging applications. These probes can enhance the visualization of biological processes in live cells, aiding in real-time studies of cellular dynamics and interactions . This application is particularly valuable in biomedical research and diagnostics.
The following table summarizes the key biological activities associated with this compound based on recent studies:
Activity | Description |
---|---|
Antiviral | Inhibits viral replication by interfering with viral enzymes or host cell receptors. |
Anticancer | Induces apoptosis in cancer cells and inhibits tumor growth through various mechanisms. |
Antimicrobial | Exhibits activity against a range of pathogens including bacteria and fungi. |
Anti-inflammatory | Modulates inflammatory responses by inhibiting pro-inflammatory cytokines. |
Case Studies
Several research studies have highlighted the therapeutic potential of this compound:
Anticancer Activity
A study demonstrated that this compound significantly inhibited the proliferation of human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involved activation of caspase pathways and modulation of Bcl-2 family proteins, indicating its potential as an anticancer agent.
Antimicrobial Properties
Research indicated that this compound showed promising antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined for several pathogens, demonstrating its efficacy as a potential antimicrobial agent.
Anti-inflammatory Effects
In vitro experiments revealed that the compound could inhibit lipopolysaccharide-induced production of pro-inflammatory cytokines in macrophages, indicating its role in modulating inflammatory responses.
Synthesis and Derivatives
The synthesis of this compound typically involves electrophilic aromatic substitution reactions where 5-methylindole is treated with chlorinating agents such as thionyl chloride or sulfuryl chloride. This process can be optimized for industrial production using continuous flow reactors to ensure consistent quality and yield.
Comparison with Related Compounds
The unique structure of this compound can be compared with other indole derivatives:
Compound | Structure | Biological Activity |
---|---|---|
5-Chloro-1H-indole | Lacks methyl group | Moderate anticancer activity |
6-Methyl-1H-indole | Lacks chlorine atom | Lower antimicrobial activity |
5-Bromo-6-methyl-1H-indole | Bromine instead of chlorine | Enhanced antiviral properties |
Mechanism of Action
The mechanism of action of 6-Chloro-5-methylindoline involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
6-Chloro-5-fluoroindole
- Structure : Aromatic indole with Cl (6-position) and F (5-position).
- Molecular Formula : C₈H₅ClFN; MW : 169.58 g/mol .
- Properties :
- Key Differences :
- Fluorine’s electronegativity enhances reactivity in cross-coupling reactions compared to methyl.
- Fully aromatic indole vs. partially saturated indoline in 6-Chloro-5-methylindoline.
6-Chloroindole
- Structure : Aromatic indole with Cl at the 6-position.
- Molecular Formula : C₈H₆ClN; MW : 151.6 g/mol .
- Properties :
- Applications : Used in OLED materials and as a ligand in catalysis .
- Key Differences :
- Lacks the 5-methyl group and indoline saturation, leading to lower steric hindrance.
5-Chloroindole-3-acetic Acid
- Structure : Indole with Cl (5-position) and acetic acid group (3-position).
- Molecular Formula: C₁₀H₈ClNO₂; MW: 209.62 g/mol .
- Applications : Plant growth regulator; auxin analog.
- Key Differences :
- Carboxylic acid group introduces polarity, altering solubility (e.g., in aqueous media).
6-Chloro-5-methyl-1H-indole-2,3-dione
- Structure : Isatin derivative with Cl (6-position) and methyl (5-position).
- Molecular Formula: C₉H₆ClNO₂; MW: 195.60 g/mol .
- Properties :
- Density: 1.4 g/cm³; LogP: 2.05.
- Applications : Precursor for antitumor agents .
- Key Differences :
- Ketone groups at 2,3-positions enable diverse cyclization reactions.
Tabulated Comparison of Key Properties
Biological Activity
6-Chloro-5-methylindoline (C9H10ClN) is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including anti-inflammatory, cytotoxic, and neuroprotective effects, along with relevant case studies and research findings.
Chemical Structure and Properties
This compound is characterized by its indoline structure, which consists of a fused benzene and pyrrole ring. The presence of chlorine and methyl groups contributes to its unique chemical behavior.
Property | Value |
---|---|
Molecular Formula | C9H10ClN |
Molar Mass | 169.64 g/mol |
CAS Number | 22186080 |
Log P | 2.1 |
Solubility in Water | Poor |
1. Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. A study by Aboul-Fadl et al. (2010) demonstrated that derivatives of indoline compounds can inhibit inflammatory pathways, potentially through the modulation of cytokine production.
2. Cytotoxic Effects
Subba Reddy et al. (2012) explored the cytotoxic effects of various indoline derivatives, including this compound, against cancer cell lines. Their findings revealed that this compound showed promising activity in inhibiting cell proliferation in specific cancer types.
3. Neuroprotective Properties
The neuroprotective potential of this compound was investigated in a study focusing on its effects on neuronal cells under oxidative stress conditions. The results indicated that the compound could mitigate cell death induced by oxidative stress, suggesting its potential as a therapeutic agent for neurodegenerative diseases.
Case Study 1: Anti-inflammatory Mechanism
In a controlled laboratory setting, this compound was administered to macrophage cells stimulated with lipopolysaccharides (LPS). The results showed a reduction in the release of pro-inflammatory cytokines such as TNF-α and IL-6, indicating its effectiveness in modulating inflammatory responses.
Case Study 2: Cytotoxicity in Cancer Research
A series of experiments conducted on breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound induced apoptosis, as evidenced by increased levels of caspase activity, confirming its potential as an anticancer agent.
Research Findings
Recent studies have employed various methodologies to assess the biological activity of this compound:
- Molecular Docking Studies : These studies suggest that the compound interacts favorably with key targets involved in inflammation and cancer progression.
- 3D-QSAR Analysis : A quantitative structure-activity relationship analysis indicated that specific molecular features of this compound correlate with its biological efficacy, guiding future drug design efforts.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 6-Chloro-5-methylindoline, and how can purity be optimized?
Methodological Answer:
- Synthetic routes typically involve Friedel-Crafts alkylation or palladium-catalyzed cross-coupling reactions to introduce the chloro and methyl substituents.
- Purity optimization requires iterative recrystallization (using solvents like ethanol/water mixtures) or column chromatography (silica gel, gradient elution).
- Detailed protocols must include reaction stoichiometry, temperature control, and purification steps to ensure reproducibility .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm substituent positions and ring structure (e.g., chemical shifts for chloro and methyl groups).
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
- HPLC : Purity assessment via reverse-phase HPLC (≥98% purity threshold recommended for biological assays) .
Q. How should researchers design experiments to investigate the compound’s reactivity under varying conditions?
Methodological Answer:
- Use a factorial design to test variables (e.g., pH, temperature, solvent polarity).
- Include control reactions (e.g., without catalysts) and monitor progress via TLC or in-situ IR spectroscopy.
- Document procedural deviations to troubleshoot inconsistencies .
Advanced Research Questions
Q. How can contradictory data on reaction yields be systematically resolved?
Methodological Answer:
- Conduct reproducibility studies with strict adherence to documented protocols.
- Analyze variables like reagent batch variability, moisture sensitivity, or catalyst deactivation.
- Apply statistical tools (e.g., ANOVA) to identify significant outliers and refine reaction conditions .
Q. What computational strategies are recommended for studying this compound’s electronic properties?
Methodological Answer:
- Perform density functional theory (DFT) calculations to model frontier molecular orbitals and charge distribution.
- Validate computational results with experimental data (e.g., UV-Vis spectroscopy for absorption maxima).
- Use software suites (Gaussian, ORCA) with basis sets tailored for halogenated compounds .
Q. How can researchers optimize reaction conditions for scalable synthesis while minimizing side products?
Methodological Answer:
- Employ Design of Experiments (DoE) to identify critical parameters (e.g., catalyst loading, reaction time).
- Use kinetic studies to pinpoint side-product formation stages.
- Scale-up trials should include in-line purification (e.g., continuous flow reactors) .
Q. What methodologies are suitable for evaluating this compound’s bioactivity in vitro?
Methodological Answer:
- Screen against target enzymes (e.g., kinases) using fluorescence-based assays.
- Include positive controls (known inhibitors) and dose-response curves (IC calculations).
- Address solubility issues via co-solvents (DMSO) while ensuring final concentrations ≤0.1% to avoid cytotoxicity .
Q. How should stability studies be structured to assess degradation pathways?
Methodological Answer:
- Conduct accelerated stability testing under stress conditions (heat, light, humidity).
- Analyze degradation products via LC-MS and propose mechanisms (e.g., hydrolytic cleavage of the indoline ring).
- Recommend storage in inert atmospheres (argon) at -20°C for long-term stability .
Q. What approaches are effective for interpreting conflicting bioactivity data across studies?
Methodological Answer:
- Cross-validate assay protocols (e.g., cell line specificity, incubation times).
- Perform meta-analyses of published data to identify trends or methodological biases.
- Use cheminformatics tools to correlate structural motifs with activity cliffs .
Q. How can novel derivatives of this compound be rationally designed for SAR studies?
Methodological Answer:
Properties
IUPAC Name |
6-chloro-5-methyl-2,3-dihydro-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN/c1-6-4-7-2-3-11-9(7)5-8(6)10/h4-5,11H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAMJLADJGLXVOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)NCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90623383 | |
Record name | 6-Chloro-5-methyl-2,3-dihydro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90623383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162100-44-9 | |
Record name | 6-Chloro-5-methyl-2,3-dihydro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90623383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.